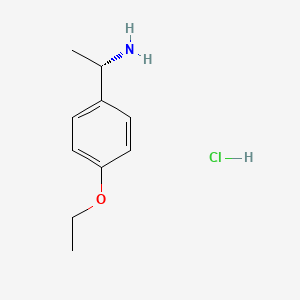

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Description

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine characterized by an ethoxy (-OCH₂CH₃) substituent at the para-position of the phenyl ring and an (S)-configured ethylamine backbone. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.13 g/mol . The compound is utilized as a chiral building block in pharmaceutical synthesis and biochemical research due to its stereospecific interactions with biological targets.

Properties

IUPAC Name |

(1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFKPUQRJHGZGE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704208 | |

| Record name | (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108684-07-6, 1391449-67-4 | |

| Record name | (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-ethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under anhydrous conditions with a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation or other efficient reduction techniques. The product is then purified through crystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or oxime derivatives.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Imine or oxime derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular properties, and applications of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride and related compounds:

Key Observations:

- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) reduce electron density, altering binding affinities and metabolic stability. The trifluoromethoxy group in the latter compound confers resistance to oxidative metabolism . Halogenated derivatives (e.g., chloro, fluoro) improve lipophilicity and bioavailability. The 4-chloro-3-methyl analog shows promise in drug intermediate synthesis due to its balanced solubility and reactivity .

Stereochemical Influence :

Enantiomers like (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride exhibit distinct biological activities compared to their (S)-counterparts. For example, (S)-enantiomers of tert-butylphenyl derivatives demonstrated superior antifungal activity in vitro .

Protein Binding Interactions

- HSP90 Inhibition : Indole-based ethanamine derivatives (e.g., tryptamine hydrochloride) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . While this compound lacks an indole ring, its ethoxy group may engage in hydrophobic interactions with similar residues, though experimental data are pending.

- Antifungal Activity : (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and related analogs inhibit fungal growth by targeting ergosterol biosynthesis pathways. The fluoro and methoxy substituents optimize steric and electronic complementarity with fungal enzymes .

Metabolic Stability

- The trifluoromethoxy substituent in (S)-1-(4-Trifluoromethoxyphenyl)ethanamine hydrochloride reduces cytochrome P450-mediated degradation, extending half-life in vivo compared to ethoxy or methoxy analogs .

Biological Activity

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound with significant potential in pharmaceutical research, particularly in neuropharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : Approximately 201.69 g/mol

- Structure : The compound features an ethoxy group attached to a phenyl ring and an amine group, contributing to its unique biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuropharmacological Effects : The compound has shown potential as a serotonin receptor modulator, which may influence mood disorders and anxiety levels. Its structural similarity to other psychoactive substances suggests possible interactions with dopaminergic and adrenergic systems.

- Receptor Interaction Studies : Preliminary studies have focused on its effects on serotonin receptors, indicating that it may enhance mood and reduce anxiety. Additionally, investigations into its interaction with dopamine receptors provide insights into its role in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for regulating mood and emotional states.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can elucidate the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C₁₀H₁₅ClFNO | Contains a fluorine atom; potential altered receptor interaction |

| 1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Lacks the ethoxy group; different pharmacological profile |

| (S)-(-)-1-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Features a methoxy group instead; may exhibit different activity |

The ethoxy substitution on the phenyl ring in this compound enhances its solubility and interaction potential compared to other similar compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Neuroprotective Activity : In vitro studies using PC12 cells demonstrated that compounds similar to this compound exhibit neuroprotective effects against glucocorticoid-induced toxicity. These findings suggest a potential therapeutic application in treating neurodegenerative disorders .

- Antidepressant Potential : A scaffold-hopping strategy based on in silico screening has identified derivatives of this compound that show promise as novel antidepressants, demonstrating protective effects against stress-induced neuronal damage .

- Receptor Modulation : Investigations into the modulation of α7 nicotinic acetylcholine receptors by related compounds revealed that they can enhance receptor activity, suggesting a broader scope for their application in cognitive enhancement therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.